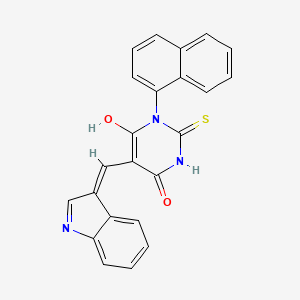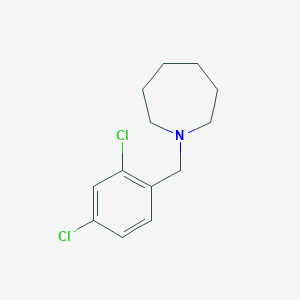![molecular formula C22H25FN2O4 B6038190 4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6038190.png)
4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-({1-[(4-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as FMPB and has been studied for its potential use in treating various medical conditions.
作用机制
The exact mechanism of action of FMPB is not fully understood. However, it has been shown to interact with the dopamine D2 receptor and the sigma-1 receptor. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
FMPB has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have neuroprotective effects in animal models of neurological disorders. FMPB has been shown to inhibit the growth of cancer cells in animal models of various types of cancer.
实验室实验的优点和局限性
FMPB has several advantages for lab experiments. It is a potent compound that has been shown to have therapeutic potential in several medical conditions. However, there are also limitations to using FMPB in lab experiments. The synthesis of FMPB is a complex process that requires expertise in organic chemistry. FMPB is also a relatively new compound, and more research is needed to fully understand its potential therapeutic properties.
未来方向
There are several future directions for research on FMPB. One area of research is to further understand the mechanism of action of FMPB. This will help to identify potential therapeutic targets for the compound. Another area of research is to study the pharmacokinetics and pharmacodynamics of FMPB in humans. This will help to determine the optimal dosage and administration route for the compound. Finally, more research is needed to understand the potential side effects of FMPB and to develop strategies to mitigate these side effects.
Conclusion:
In conclusion, FMPB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been studied for its potential use in treating various medical conditions, including inflammation, pain, neurological disorders, and cancer. FMPB has several advantages for lab experiments, but there are also limitations to using this compound. Future research on FMPB will help to further understand its potential therapeutic properties and develop strategies for its clinical use.
合成方法
The synthesis of FMPB is a complex process that involves several steps. The first step is the synthesis of 4-fluoro-N-benzoylbenzamide, which is then reacted with 4-methoxyphenol to produce 4-fluoro-N-[(4-methoxyphenyl)carbonyl]benzamide. This compound is then reacted with piperidine and acetic anhydride to produce FMPB. The synthesis of FMPB requires expertise in organic chemistry and is not a straightforward process.
科学研究应用
FMPB has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. FMPB has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects in animal models of these diseases. FMPB has also been studied for its potential use in treating cancer. It has been shown to have anti-tumor effects in animal models of various types of cancer.
属性
IUPAC Name |
4-fluoro-N-[[1-[2-(4-methoxyphenoxy)acetyl]piperidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4/c1-28-19-8-10-20(11-9-19)29-15-21(26)25-12-2-3-16(14-25)13-24-22(27)17-4-6-18(23)7-5-17/h4-11,16H,2-3,12-15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUMZHOCZMOHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCCC(C2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-chlorophenyl)-2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B6038114.png)
![[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]methanol](/img/structure/B6038126.png)
![1-(1-azepanyl)-3-[2-methoxy-4-({[2-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6038130.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-pentenamide](/img/structure/B6038151.png)
![methyl 4-(3-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6038159.png)

![1-(3-chlorophenyl)-3-[4-(2-furoyl)-1-piperazinyl]-1H-pyrrole-2,5-dione](/img/structure/B6038175.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B6038181.png)

![3,3-dimethyl-5-{2-[(5-methyl-2-thienyl)carbonyl]hydrazino}-5-oxopentanoic acid](/img/structure/B6038206.png)
![1-[3-(4-{[(3,4-difluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6038211.png)

![3-{4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6038225.png)